2,1-Benzothiazol-7-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
58555-25-2 |
|---|---|
Molecular Formula |
C7H5NOS |
Molecular Weight |
151.19 g/mol |
IUPAC Name |
2,1-benzothiazol-7-ol |
InChI |
InChI=1S/C7H5NOS/c9-6-3-1-2-5-4-10-8-7(5)6/h1-4,9H |
InChI Key |
SRJVYKNBHPOCSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CSN=C2C(=C1)O |
Origin of Product |
United States |
Synthetic Methodologies for 2,1 Benzothiazol 7 Ol and Its Derivatives
Strategies for Constructing the 2,1-Benzothiazole Scaffold
Cyclization Reactions in 2,1-Benzothiazole Formation
Intramolecular cyclization reactions are a cornerstone in the synthesis of bicyclic heterocyclic systems like benzothiazoles. For the 2,1-isomer, these reactions typically involve the formation of a sulfur-nitrogen bond or a carbon-sulfur bond to close the thiazole (B1198619) ring onto a benzene (B151609) precursor.
One potential conceptual approach involves the cyclization of ortho-functionalized benzene derivatives. For instance, a hypothetical route could start from an o-aminothiophenol derivative where the amino and thiol groups are positioned to favor the formation of the 2,1-benzothiazole ring. However, the majority of literature focuses on the cyclization of 2-aminothiophenol (B119425) to yield the 1,3-benzothiazole isomer.
Alternative cyclization strategies that could theoretically be adapted for 2,1-benzothiazole synthesis include radical-mediated cyclizations or transition-metal-catalyzed C-S and C-N bond formations on appropriately substituted aromatic precursors. The success of these methods would be highly dependent on the regioselectivity of the cyclization step.
Condensation-Based Synthetic Routes to Substituted Benzothiazoles Applicable to 2,1-Isomers
Condensation reactions are widely employed for the synthesis of 1,3-benzothiazoles, often involving the reaction of 2-aminothiophenol with aldehydes, carboxylic acids, or their derivatives. While these methods predominantly yield the 1,3-isomer, modifications to the starting materials and reaction conditions could potentially favor the formation of the 2,1-benzothiazole scaffold.
For example, the use of a suitably substituted benzene precursor with vicinal amino and sulfinyl or related sulfur-containing groups could, upon condensation with an appropriate C1 synthon, lead to the 2,1-benzothiazole ring system. The choice of condensing agent and catalyst would be crucial in directing the regiochemical outcome of the cyclization.
A summary of common condensation reactions for 1,3-benzothiazoles, which could be theoretically adapted, is presented below.
| Starting Materials | Reagents/Catalysts | Product Type |
| 2-Aminothiophenol, Aldehyde | Oxidizing agents (e.g., H₂O₂, I₂) | 2-Substituted 1,3-Benzothiazole |
| 2-Aminothiophenol, Carboxylic Acid | Polyphosphoric acid (PPA), Eaton's reagent | 2-Substituted 1,3-Benzothiazole |
| 2-Aminothiophenol, Acyl Chloride | Base | 2-Substituted 1,3-Benzothiazole |
This table represents common methods for the more prevalent 1,3-benzothiazole isomer, which could serve as a basis for developing syntheses for the 2,1-isomer.
Targeted Synthesis of 7-Hydroxylated Benzothiazole (B30560) Derivatives
The introduction of a hydroxyl group at the 7-position of the 2,1-benzothiazole core requires specific and regioselective synthetic strategies. These can be broadly categorized into precursor-based approaches, where the hydroxyl group or a precursor is present in the starting material, and regioselective functionalization of a pre-formed benzothiazole ring.
Precursor-Based Approaches to the 2,1-Benzothiazol-7-ol Core
A logical and often more controlled method for obtaining this compound is to start with a benzene derivative that already contains the necessary functionalities in the correct positions for cyclization. A hypothetical, yet chemically sound, approach would involve the synthesis of a 2-amino-3-mercaptophenol derivative. However, the synthesis and stability of such a precursor could be challenging.
A more practical precursor-based strategy involves the synthesis of a stable, functionalized precursor that can be readily converted to the target molecule. For instance, the synthesis of 7-amino-2,1-benzothiazole would provide a key intermediate. The amino group can then be converted to a hydroxyl group via a well-established diazotization reaction followed by hydrolysis.
Hypothetical Synthetic Route to this compound:
Synthesis of a suitable precursor: For example, starting from a commercially available nitroaniline derivative, introduce a sulfur-containing group at the ortho position.
Formation of the 2,1-benzothiazole ring: Induce cyclization to form a 7-nitro-2,1-benzothiazole derivative.
Reduction of the nitro group: Reduce the nitro group to an amino group to yield 7-amino-2,1-benzothiazole.
Diazotization and hydroxylation: Convert the amino group to a diazonium salt, which is then hydrolyzed to the desired 7-hydroxy-2,1-benzothiazole.
While direct synthesis of this compound is not widely reported, related fused heterocyclic systems can provide insights into synthetic strategies. The synthesis of imidazo[2,1-b]benzothiazoles typically starts from a 2-aminobenzothiazole (B30445) precursor. Although this leads to a derivative of the 1,3-benzothiazole isomer, the principles of building a fused imidazole (B134444) ring can be considered.
The general synthesis of imidazo[2,1-b]benzothiazoles involves the reaction of a 2-aminobenzothiazole with an α-haloketone or a related two-carbon synthon. To obtain a 7-hydroxy derivative of this fused system, one would need to start with a 2-amino-7-hydroxy-1,3-benzothiazole.
General Reaction for Imidazo[2,1-b]benzothiazole (B1198073) Synthesis:
| 2-Aminobenzothiazole Derivative | Reagent | Product |
| Substituted 2-Aminobenzothiazole | α-Haloketone (e.g., phenacyl bromide) | Substituted Imidazo[2,1-b]benzothiazole |
| 2-Amino-6-nitrobenzothiazole | 2-Bromo-1-(4-chlorophenyl)ethan-1-one | 2-(4-Chlorophenyl)-7-nitroimidazo[2,1-b]benzothiazole |
This table illustrates the synthesis of the imidazo[2,1-b]benzothiazole scaffold, which is structurally related to the target of this article.
Regioselective Functionalization Techniques for Benzothiazol-7-ol Introduction
Direct and regioselective introduction of a hydroxyl group onto a pre-formed 2,1-benzothiazole ring is a challenging synthetic transformation. Electrophilic aromatic substitution reactions on the benzothiazole nucleus are possible, but controlling the position of substitution can be difficult. The electronic nature of the thiazole ring fused to the benzene ring will direct incoming electrophiles.
For the 2,1-benzothiazole system, the directing effects of the fused thiazole ring would need to be carefully considered to achieve substitution at the 7-position. Theoretical directing effects would need to be analyzed to predict the outcome of reactions such as nitration (followed by reduction and diazotization) or sulfonation (followed by alkali fusion).
Given the challenges of direct regioselective hydroxylation, the precursor-based approach, particularly through a 7-amino intermediate, remains the more plausible and controllable strategy for the synthesis of this compound.
Green Chemistry Principles in Benzothiazole Synthesis
The synthesis of benzothiazole scaffolds, including this compound, has increasingly moved towards environmentally benign methodologies. These approaches prioritize the reduction of hazardous waste, energy consumption, and the use of toxic materials, aligning with the core principles of green chemistry. imedpub.combepls.com Key strategies include the development of novel catalytic systems and the adoption of alternative energy sources and reaction conditions. bepls.com
Catalysis is a cornerstone of green chemistry, offering pathways to synthesize benzothiazoles with higher efficiency and reduced environmental impact. A wide array of catalysts, from natural acids to sophisticated metal complexes and enzymes, have been explored.
Natural catalysts, such as lemon juice, have been successfully employed for the synthesis of benzothiazole derivatives. imedpub.com These catalysts are biodegradable, inexpensive, non-hazardous, and effective in promoting the condensation reaction between relevant precursors, such as 2-aminothiophenols and aldehydes, under mild conditions. imedpub.com Another green approach involves visible-light-promoted synthesis, which can proceed under an air atmosphere, using light as a clean energy source to drive the reaction. mdpi.com This method avoids the need for harsh oxidants. mdpi.comacs.org
Heterogeneous catalysts like SnP₂O₇ have proven effective for the condensation of 2-aminothiophenol with aromatic aldehydes, yielding benzothiazoles in very short reaction times with the significant advantage of catalyst reusability. mdpi.comnih.gov In a novel combination of biocatalysis and photocatalysis, an enzymatic process coupled with visible-light-induced oxidation has been shown to produce 2-substituted benzothiazoles with extremely high efficiency (99% yield in 10 minutes) and nearly 100% atom economy, eliminating the need for additional oxidants or metals. nih.gov
| Catalyst Type | Specific Catalyst | Substrates | Key Advantages | Yield (%) | Ref. |
| Natural Acid | Lemon Juice | 2-aminothiophenol, aryl aldehydes | Eco-friendly, inexpensive, mild conditions, easy work-up | Good to Excellent | imedpub.com |
| Heterogeneous | SnP₂O₇ | 2-aminothiophenol, aromatic aldehydes | Reusable (≥5 times), short reaction times (8–35 min) | 87–95 | mdpi.comnih.gov |
| Photocatalyst | Visible Light (Blue LED) | 2-aminothiophenols, aldehydes | Metal-free, uses air as oxidant, mild conditions | Good to Excellent | mdpi.com |
| Combined | Hydrolase + Photoredox | 2-aminothiophenol derivatives | High efficiency (10 min), ~100% atom economy, no extra oxidants | up to 99 | nih.gov |
| Ionic Liquid | Acetate-based IL | 2-aminobenzenethiols, CO₂, hydrosilane | Mild conditions, catalyst recyclability | High | mdpi.com |
Eliminating volatile organic solvents is a primary goal of green synthesis. Solvent-free, or solid-phase, reactions significantly reduce pollution and simplify product purification. nih.govresearchgate.net One such method utilizes molecular iodine to catalyze the one-pot reaction between 2-aminothiophenol and benzoic acid derivatives, achieving excellent yields in as little as 10 minutes without any solvent. nih.gov Similarly, reactions using P₄S₁₀ as a catalyst for the condensation of ortho-aminothiophenol with fatty acids can be completed in 3-4 minutes under solvent-free microwave irradiation. nih.gov
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. ias.ac.inrsc.org The synthesis of benzothiazole and benzoxazole (B165842) libraries has been achieved in good to excellent yields through microwave-promoted cyclocondensation. ias.ac.in In some protocols, the use of a reusable solid support like NaY zeolite under solvent-free microwave conditions provides a clean, fast, and efficient route to substituted benzothiazoles. tsijournals.com The use of glycerol, a biodegradable and non-toxic solvent, in combination with microwave irradiation further enhances the green credentials of these synthetic routes. semanticscholar.org
| Method | Catalyst/Support | Reaction Time | Conditions | Key Advantages | Ref. |
| Solvent-Free | None | 1-3 minutes | Room Temperature | No catalyst, no solvent, rapid, excellent yields (61-100%) | researchgate.net |
| Solvent-Free | Molecular Iodine | 10 minutes | Solid-phase | Highly economical, no solvent, rapid | nih.gov |
| Microwave | PIFA (promoter) | Not specified | One-pot | Good to excellent yields, rapid synthesis | ias.ac.in |
| Microwave | Amberlite IR120 resin | 5-10 minutes | 85 °C | High yields (88-95%), eco-friendly support | mdpi.com |
| Microwave | NaY Zeolite | 1-7 minutes | Solvent-free | Reusable catalyst, clean, efficient, low cost | tsijournals.com |
| Microwave | None | Not specified | Glycerol (solvent) | Use of a green, biodegradable solvent | semanticscholar.org |
Chemical Reactivity and Transformation Pathways of 2,1 Benzothiazol 7 Ol Analogs
Reaction Mechanisms of Benzothiazole (B30560) Derivatives
The reactivity of the benzothiazole core is largely characterized by its aromatic nature. Electrophilic aromatic substitution (EAS) is a fundamental reaction class for this heterocyclic system. wikipedia.org The mechanism of EAS typically involves a two-step process: the initial attack of the aromatic π-electron system on an electrophile to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or arenium ion, followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.combyjus.com
The position of electrophilic attack on the benzothiazole ring is directed by the existing substituents. The hydroxyl group (-OH) at the 7-position in 2,1-benzothiazol-7-ol is a strongly activating, ortho, para-directing group. wikipedia.org This is due to the ability of the oxygen's lone pairs to donate electron density into the benzene (B151609) ring through resonance, which stabilizes the positive charge in the Wheland intermediate when the electrophile attacks at the positions ortho or para to the hydroxyl group. Consequently, electrophilic substitution on this compound is expected to occur preferentially at the 6- and 8-positions.
The general mechanism for electrophilic aromatic substitution on this compound can be depicted as follows:
Generation of the Electrophile: A strong electrophile (E⁺) is generated from the respective reagents, often with the aid of a catalyst. lumenlearning.com
Nucleophilic Attack: The π-electrons of the benzene ring of this compound attack the electrophile, forming a Wheland intermediate. The positive charge in this intermediate is delocalized over the ring and is particularly stabilized by the resonance contribution from the hydroxyl group when substitution occurs at the ortho or para position.
Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.com
Intramolecular Reactivity Profiles
A key feature of the intramolecular reactivity of this compound is the potential for the formation of an intramolecular hydrogen bond between the hydrogen atom of the 7-hydroxyl group and the nitrogen atom of the thiazole (B1198619) ring. This type of interaction is common in o-hydroxy aromatic aldehydes and similar systems, where it can significantly influence the molecule's conformation, stability, and physicochemical properties. nih.govnih.gov
The formation of a stable six-membered ring through this hydrogen bond can lock the conformation of the molecule, affecting its crystal packing and interaction with other molecules. The strength of this intramolecular hydrogen bond can be influenced by steric and electronic factors within the molecule. nih.gov Computational studies on similar o-hydroxy aromatic compounds have been used to estimate the energies of such hydrogen bonds. mdpi.com
| Parameter | Typical Range for Intramolecular H-Bonds in o-Hydroxy Aromatic Systems |
| H-bond Energy (kcal/mol) | 5 - 15 |
| O···N distance (Å) | 2.5 - 2.8 |
| O-H···N angle (°) | 140 - 170 |
| This table presents typical data for intramolecular hydrogen bonds in related o-hydroxy aromatic compounds, which can be considered analogous to the potential hydrogen bond in this compound. |
Intermolecular Reactions and Derivative Formation
The benzothiazole scaffold is a versatile building block for the synthesis of a wide array of derivatives with diverse applications.
Azo dyes are a significant class of organic colorants characterized by the presence of an azo group (-N=N-). The synthesis of azo dyes typically involves the coupling of a diazonium salt with an electron-rich aromatic compound. unb.canih.gov this compound, being an activated aromatic system due to the 7-hydroxyl group, can act as the coupling component in this reaction.
The general procedure for the formation of an azo dye from this compound would involve:
Diazotization: An aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. uobasrah.edu.iq
Azo Coupling: The diazonium salt is then reacted with this compound under mildly alkaline conditions. The electrophilic diazonium ion will attack the electron-rich benzene ring of the benzothiazole derivative, likely at the position para to the hydroxyl group (the 6-position), to form the azo-linked product. researchgate.net
| Reactant 1 (Amine for Diazotization) | Reactant 2 (Coupling Component) | Resulting Azo Dye Structure (General) |
| Substituted Aniline | This compound | A benzothiazolyl azo dye with substitution on the phenyl ring. |
| 2-Aminobenzothiazole (B30445) | Phenol derivative | A bis(benzothiazolyl) azo dye or related structure. nih.gov |
| This table provides examples of reactant combinations for the synthesis of azo dyes based on the general reactivity of benzothiazoles and phenols. |
Cycloaddition reactions are powerful tools for the construction of complex cyclic and heterocyclic systems. Benzothiazoles have been shown to participate in [3+2] cycloaddition reactions. For instance, a highly enantioselective dearomative [3+2] cycloaddition of benzothiazole with cyclopropane-1,1-dicarboxylates has been developed, leading to the formation of hydropyrrolo[2,1-b]thiazole compounds. nih.gov The hydroxyl group in this compound could potentially influence the rate and stereoselectivity of such reactions.
The synthesis of fused ring systems is another important transformation pathway. While direct examples involving this compound are not prevalent, general strategies for creating fused systems with seven-membered rings have been explored. ebrary.netnih.govchemrxiv.org These methods often involve ring expansion or intramolecular cyclization reactions. The presence of the hydroxyl group could serve as a handle for directing such cyclizations or for further functionalization to facilitate the formation of fused ring structures.
| Reaction Type | Reactants | Product Type | Reference Example |
| [3+2] Cycloaddition | Benzothiazole, Cyclopropane-1,1-dicarboxylate | Hydropyrrolo[2,1-b]thiazole | Enantioselective dearomative cycloaddition nih.gov |
| Inverse electron-demand Diels-Alder | ortho-Quinone methide, Electron-rich dienophile | Fused-ring systems | Synthesis of fused-ring flavonoids rsc.org |
| Dual Oxidative Amination | Various substrates | Fused imidazole-containing systems | Metal-free one-pot synthesis nih.gov |
| This table summarizes some cycloaddition and fused ring formation reactions involving benzothiazole and related systems. |
Stability and Degradation Pathways
The stability of this compound is influenced by environmental factors such as light and temperature. The degradation of benzothiazoles in the environment can occur through microbial or photolytic pathways. consensus.app
Photodegradation: The photodegradation of benzothiazole in the presence of UV light has been studied. nih.gov The degradation process often involves the generation of reactive oxygen species, such as hydroxyl radicals, which attack the benzothiazole ring. The initial steps of degradation typically involve hydroxylation of the benzene ring. researchgate.net Since this compound is already a hydroxylated derivative, its photodegradation pathway may proceed through further oxidation of the ring, leading to ring-opened products.
Thermal Stability: The thermal stability of benzothiazole derivatives is dependent on their substitution pattern. The introduction of intramolecular hydrogen bonds can, in some cases, enhance thermal stability. mdpi.com The thermal decomposition of related nitroazidobenzenes has been shown to lead to the formation of benzofuroxan (B160326) derivatives at elevated temperatures. ahievran.edu.tr The specific thermal degradation pathway of this compound would likely involve the cleavage of the weaker bonds in the molecule at high temperatures, potentially leading to fragmentation of the heterocyclic ring system. Studies on the thermal decomposition of related compounds can provide insights into the expected stability and degradation products. researchgate.netresearchgate.net
Advanced Spectroscopic Characterization of 2,1 Benzothiazol 7 Ol and Its Structural Analogs
Vibrational Spectroscopy Analysis
The FT-IR spectrum of a benzothiazole (B30560) derivative is characterized by several distinct absorption bands corresponding to the vibrations of its bicyclic aromatic structure. For 2,1-Benzothiazol-7-ol, the spectrum is expected to show characteristic peaks for the benzothiazole core, with the addition of a prominent band for the hydroxyl group.
The C=N stretching vibration of the thiazole (B1198619) moiety typically appears in the range of 1412-1513 cm⁻¹. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings give rise to bands in the 1440-1600 cm⁻¹ region. The presence of the hydroxyl group (-OH) at the 7-position introduces a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching, often broadened due to hydrogen bonding. The in-plane bending of the O-H group is also expected to appear in the spectrum.
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch | 3200 - 3600 | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aromatic C=C Stretch | 1440 - 1600 | Medium |
| C=N Stretch | 1412 - 1513 | Medium |
This table is generated based on typical frequency ranges for the specified functional groups and structural motifs.
Complementary to FT-IR, FT-Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. The FT-Raman spectrum of benzothiazole and its derivatives shows prominent bands for the aromatic ring system. The symmetric vibrations of the benzene (B151609) and thiazole rings are often strong in the Raman spectrum.
For this compound, intense signals are expected for the C=C stretching modes of the aromatic rings. The C-S bond of the thiazole ring also gives rise to a characteristic Raman signal. In contrast to its strong appearance in the IR spectrum, the O-H stretching vibration is typically weak in the Raman spectrum. The combination of FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule.
Table 2: Characteristic FT-Raman Shifts for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aromatic Ring Breathing | 990 - 1010 | Strong |
| C=C Stretch | 1400 - 1600 | Strong |
This table is generated based on typical Raman shifts for the specified functional groups and structural motifs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise connectivity of atoms within a molecule. Through ¹H, ¹³C, and two-dimensional NMR techniques, a complete structural assignment for this compound can be achieved.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the aromatic ring and the hydroxyl proton. The benzothiazole ring system typically displays signals in the aromatic region, generally between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns of the aromatic protons (H-4, H-5, and H-6) depend on their electronic environment, which is influenced by the electron-donating hydroxyl group and the electron-withdrawing thiazole ring.
The hydroxyl proton (-OH) is expected to appear as a singlet, the chemical shift of which can vary depending on the solvent, concentration, and temperature due to hydrogen bonding effects. In DMSO-d₆, this signal can often be observed at a higher chemical shift compared to CDCl₃.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 | 7.50 - 7.80 | Doublet | ~8.0 |
| H-5 | 7.10 - 7.40 | Triplet/Doublet of Doublets | ~8.0, ~7.5 |
| H-6 | 7.00 - 7.30 | Doublet | ~7.5 |
This table provides predicted values based on data from structurally similar benzothiazole derivatives.
Carbons in the aromatic rings typically resonate in the range of δ 110-160 ppm. The carbon atom attached to the hydroxyl group (C-7) is expected to show a significant downfield shift due to the electronegativity of the oxygen atom. The carbons of the thiazole moiety (C-2, C-3a, C-7a) also have characteristic chemical shifts. For instance, C-2, being adjacent to both nitrogen and sulfur, often appears at a lower field (further downfield) compared to the other carbons of the benzothiazole system.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (δ ppm) |
|---|---|
| C-2 | 165 - 175 |
| C-3a | 150 - 155 |
| C-4 | 120 - 125 |
| C-5 | 124 - 128 |
| C-6 | 115 - 120 |
| C-7 | 145 - 155 |
This table provides predicted values based on data from structurally similar benzothiazole derivatives.
To unambiguously assign all proton and carbon signals and confirm the structure of this compound, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons, for example, between H-4 and H-5, and between H-5 and H-6, confirming their connectivity on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the direct assignment of the carbon signal for each protonated carbon by identifying the cross-peak corresponding to the attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For example, correlations would be expected from the hydroxyl proton to C-6, C-7, and C-7a, confirming the position of the -OH group.
Through the combined application of these 2D NMR techniques, a comprehensive and unambiguous structural characterization of this compound can be achieved.
Electronic Spectroscopy Investigations
Electronic spectroscopy provides significant insights into the electronic structure and photophysical properties of 2,1-benzothiazole derivatives. These techniques are crucial for understanding the absorption and emission of light by these molecules, which underpins their applications in various fields.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The ultraviolet-visible (UV-Vis) absorption spectra of 2,1-benzothiazole and its analogs are characterized by absorption bands that arise from π → π* and n → π* electronic transitions within the aromatic and heterocyclic ring systems. The position and intensity of these absorption maxima (λmax) are sensitive to the molecular structure, including the nature and position of substituents on the benzothiazole core, as well as the solvent environment.
For instance, studies on various 2-aryl- and 2-heteroaryl-benzothiazoles reveal intense absorption bands in the UV-visible region, which are attributed to intramolecular charge-transfer (ICT) processes. The electronic properties of the substituent groups significantly influence the energy of these transitions. Electron-donating groups typically cause a bathochromic (red) shift in the absorption maximum, while electron-withdrawing groups can lead to a hypsochromic (blue) shift. In a study of novel benzothiazole-substituted picolinoyl chloride derivatives, absorption bands were observed at 324 nm and 382 nm, corresponding to π-π* transitions of the aromatic core and n–π* transitions involving nonbonding electrons on the nitrogen and sulfur atoms, respectively. Similarly, other benzothiazole derivatives have shown characteristic absorption peaks between 330 nm and 340 nm.
Table 1: UV-Vis Absorption Data for Selected Benzothiazole Derivatives
| Compound | Solvent | Absorption Maxima (λmax, nm) | Reference |
|---|---|---|---|
| Benzothiazole-picolinoyl chloride derivative (BTPCP) | Not Specified | 324, 382 | |
| 2-(4'-(diphenylamino)benzylideneamino)-3-hydroxyphenyl)benzothiazole | THF/Water | ~350-450 | |
| Thienyl- and bithienyl-1,3-benzothiazoles | Ethanol | 340-416 |
Fluorescence Spectroscopy and Luminescent Properties
Many benzothiazole derivatives exhibit strong fluorescence, a property that is highly dependent on their molecular structure and environment. Their emission properties are of significant interest for applications in sensors, bio-imaging, and light-emitting devices.
A key photophysical process observed in certain structural analogs of this compound, particularly 2-(2'-hydroxyphenyl)benzothiazole (HBT) derivatives, is Excited-State Intramolecular Proton Transfer (ESIPT). In the ground state, these molecules exist in an enol form stabilized by an intramolecular hydrogen bond. Upon photoexcitation, the acidity of the hydroxyl proton and the basicity of the thiazole nitrogen atom increase, facilitating an ultrafast transfer of the proton from the hydroxyl group to the nitrogen atom. This process leads to the formation of an excited keto tautomer, which is energetically more stable in the excited state.
The keto tautomer then relaxes to its ground state via fluorescence, emitting light at a significantly longer wavelength (a large Stokes shift) compared to the absorption wavelength of the enol form. This results in dual fluorescence in some cases, with a blue-shifted emission from the enol form and a red-shifted emission from the keto form. For example, some HBT derivatives show green emission from the keto form in the solid state, where the ESIPT process is activated. The efficiency and characteristics of the ESIPT process can be modulated by the electronic nature of substituents and the polarity of the solvent.
Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation or in the solid state. This behavior is contrary to the common aggregation-caused quenching (ACQ) effect. Several 2,1-benzothiazole derivatives have been identified as AIE luminogens (AIEgens).
The mechanism behind AIE in these compounds is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state. In dilute solutions, the molecules can undergo various vibrational and rotational motions, which provide non-radiative pathways for the excited state to decay, thus quenching fluorescence. When the molecules aggregate in poor solvents or in the solid state, these intramolecular motions are sterically hindered. This blockage of non-radiative decay channels forces the excited state to decay radiatively, resulting in a significant enhancement of fluorescence intensity. For example, certain benzothiazole-based probes exhibit weak blue emission in a good solvent like THF but show significantly enhanced green emission in a THF/water mixture where they aggregate.
The photoluminescence quantum yield (ΦF or QY) is a measure of the efficiency of the fluorescence process. It is a critical parameter for evaluating the performance of fluorescent materials. The quantum yields of 2,1-benzothiazole derivatives can vary widely depending on their chemical structure, physical state (solution or solid), and the surrounding environment.
Derivatives capable of ESIPT can exhibit very high quantum yields in the solid state, with some fluorene-based HBT motifs reaching values as high as 68%. This high efficiency is attributed to the effective energy localization onto the keto form following ESIPT. Similarly, AIE-active benzothiazoles show a dramatic increase in quantum yield upon aggregation. The introduction of specific functional groups or extending π-conjugation can also significantly enhance the quantum yield. For example, replacing an alkoxy group with a stronger electron-donating N,N-dialkylamino group in a thienyl-benzothiazole derivative was shown to increase the quantum yield from 0.68 to 0.97. In contrast, some benzothiazole derivatives designed as molecular rotors may have extremely low quantum yields in low-viscosity solvents (as low as 10-4), which increase substantially in more viscous media that restrict molecular motion.
Table 2: Photoluminescence Quantum Yields (ΦF) for Selected Benzothiazole Derivatives
| Compound Family | Condition | Quantum Yield (ΦF) | Reference |
|---|---|---|---|
| Fluorene-based ESIPT molecules | Solid State | 0.55 - 0.68 | |
| Thienyl-benzothiazole with N,N-dialkylamino group | Ethanol | 0.97 | |
| Bis-benzothiazole derivative | Ethanol | 0.80 | |
| N-aryl-2-amidobenzothiazole | Solid State | Higher than in solution | |
| Styryl derivative of thioflavin T | Water | 0.0001 | |
| Styryl derivative of thioflavin T | In amyloid fibrils | Increased by 8000x |
X-ray Diffraction (XRD) for Solid-State Structural Elucidation
X-ray diffraction (XRD) on single crystals is an indispensable tool for the unambiguous determination of the three-dimensional molecular structure of 2,1-benzothiazole derivatives in the solid state. This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the molecular geometry and connectivity.
XRD studies have revealed that the core imidazo[2,1-b]benzothiazole (B1198073) tricycle in some derivatives is essentially planar. The planarity of the molecule can be influenced by substituents, which may be twisted relative to the main ring system. For example, in 7-nitro-2-phenylimidazo[2,1-b]benzothiazole, the terminal phenyl ring and nitro group are twisted out of the plane of the heterotricycle by 9.06° and 11.02°, respectively.
Furthermore, XRD analysis elucidates the intermolecular interactions that govern the packing of molecules in the crystal lattice. These non-covalent interactions, such as π-π stacking and hydrogen bonding, are crucial as they can significantly influence the solid-state photophysical properties, including AIE and ESIPT phenomena. In the crystal structure of 7-nitro-2-phenylimidazo[2,1-b]benzothiazole, molecules are linked by π-π stacking interactions, forming columns with an interplanar distance of 3.370 Å. In another example, 2-(1,3-Benzothiazol-2-yl)guanidine, intermolecular N-H···N hydrogen bonds link molecules to form dimers, which are then connected into chains. Understanding these packing motifs is essential for designing materials with desired solid-state emission characteristics.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-(2'-hydroxyphenyl)benzothiazole (HBT) |
| 2-(4'-(diphenylamino)benzylideneamino)-3-hydroxyphenyl)benzothiazole |
| Thienyl-1,3-benzothiazoles |
| Bithienyl-1,3-benzothiazoles |
| Methoxyquinolone–Benzothiazole Hybrids |
| Benzothiazole-picolinoyl chloride derivative (BTPCP) |
| Fluorene-based HBT motifs |
| N-aryl-2-amidobenzothiazole |
| Styryl derivative of thioflavin T |
| Benzothiazole-difluoroborates |
| 7-nitro-2-phenylimidazo[2,1-b]benzothiazole |
Theoretical and Computational Investigations on 2,1 Benzothiazol 7 Ol Derivatives
Quantum Chemical Approaches
Quantum chemical approaches are fundamental to understanding the behavior of molecules at the atomic and electronic levels. Methods like Density Functional Theory (DFT) and Ab Initio calculations are pivotal in elucidating the properties of benzothiazole (B30560) derivatives.
Density Functional Theory (DFT) is a powerful and widely used computational method for studying the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for a range of organic compounds, including benzothiazole derivatives. DFT calculations are frequently employed to optimize molecular geometry and determine various ground-state properties.
A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with basis sets such as 6-31+G(d,p) or 6-311G(d,p). These calculations provide detailed information about electron distribution, molecular structure, and reactivity potential. For instance, DFT can be used to determine optimized geometrical parameters like bond lengths and angles, dipole moments, and thermodynamic properties. The calculated vibrational frequencies from DFT are also valuable for interpreting experimental infrared and Raman spectra. By analyzing the ground state, researchers can predict the stability and preferred conformations of different 2,1-Benzothiazol-7-ol derivatives.
To investigate the behavior of molecules in their electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most popular computational tool. This method is an extension of DFT that allows for the calculation of properties related to how a molecule interacts with light, such as electronic absorption and emission spectra.
TD-DFT is used to compute the transition energies from the ground state (S0) to various excited states (S1, S2, etc.), as well as the corresponding oscillator strengths, which relate to the intensity of absorption peaks. These theoretical calculations help in understanding the UV-Vis absorption spectra of benzothiazole derivatives. The method has proven effective for a wide range of applications, including the study of electronic and optical properties of medium to large molecular systems. By optimizing the geometry of the first excited state (S1), TD-DFT can also be used to predict emission energies, providing insights into the fluorescence properties of these compounds. This is particularly relevant for derivatives of this compound that may exhibit interesting photophysical behaviors like excited-state intramolecular proton transfer (ESIPT).
Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. While DFT is generally more common for larger organic molecules due to its computational efficiency, ab initio methods can provide highly accurate results. Their use in the context of complex benzothiazole derivatives is less frequent compared to DFT but remains a valuable tool for benchmark calculations or for systems where standard DFT functionals may not be adequate.
Molecular Electronic Structure Analysis
The analysis of a molecule's electronic structure is crucial for predicting its chemical reactivity and optical properties. For derivatives of this compound, understanding the arrangement and energy of molecular orbitals is key to explaining their behavior.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap suggests that the molecule can be more easily excited, which corresponds to higher chemical reactivity and lower kinetic stability. Conversely, a larger gap indicates greater stability. For benzothiazole derivatives, the HOMO-LUMO gap can be tuned by adding different substituent groups to the molecular scaffold. For example, the introduction of electron-withdrawing groups can lower the energy gap, making the molecule more reactive. The analysis of FMOs provides valuable insights into the charge transfer characteristics within the molecule.
Below is a table showing representative calculated HOMO-LUMO energy gaps for various benzothiazole derivatives, illustrating the effect of different substituents.
| Compound | Substituent | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) |
| Derivative 1 | -H | -5.59 | -2.31 | 3.28 |
| Derivative 2 | -NH2 | -5.58 | -2.01 | 3.57 |
| Derivative 3 | -NO2 | -6.18 | -3.35 | 2.83 |
| Derivative 4 | -OCH3 | -5.52 | -1.97 | 3.55 |
Note: Data is illustrative and compiled from representative benzothiazole derivatives found in the literature. Values are calculated at the B3LYP/6-31+G* level of theory.*
Intramolecular Charge Transfer (ICT) is a phenomenon where an electron is transferred from an electron-donor part to an electron-acceptor part of the same molecule upon photoexcitation. This process is fundamental to the nonlinear optical and fluorescence properties of many organic chromophores, including benzothiazole derivatives.
In derivatives of this compound, the benzothiazole core can act as part of a donor-acceptor system. The introduction of electron-donating groups (like -OH or -NH2) and electron-accepting groups can facilitate ICT. The occurrence of ICT can be inferred from FMO analysis, where the HOMO may be localized on the donor moiety and the LUMO on the acceptor moiety. Natural Bond Orbital (NBO) analysis is another computational technique used to quantify the stabilization energies associated with electron delocalization from donor to acceptor orbitals, providing evidence for ICT. The efficiency of ICT can significantly influence the molecule's dipole moment in the excited state, which is a key factor for applications in nonlinear optical materials.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. This approach provides a detailed understanding of intramolecular bonding, charge distribution, and stabilizing interactions arising from electron delocalization. scirp.org
In the context of this compound derivatives, NBO analysis elucidates the hyperconjugative interactions that contribute to molecular stability. These interactions involve the transfer of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. The strength of these donor-acceptor interactions is quantified by the second-order perturbation interaction energy, E(2). scirp.org Higher E(2) values indicate a more significant interaction and greater stabilization of the molecule.
For benzothiazole systems, key interactions often involve the lone pairs of the nitrogen and sulfur atoms as primary donors. For instance, significant stabilization energies are typically observed for interactions such as:
LP(N) → π(C-C)*: Delocalization of the nitrogen lone pair into the antibonding orbitals of the adjacent carbon-carbon bonds within the aromatic system.
LP(S) → π(C-N): Donation of electron density from a sulfur lone pair into the antibonding π orbital of the C=N bond in the thiazole (B1198619) ring.
π(C-C) → π(C-C)*: Intramolecular charge transfer between π bonds within the fused benzene (B151609) and thiazole rings, which is characteristic of aromatic systems.
Below is a representative table illustrating the types of donor-acceptor interactions and their stabilization energies that would be identified in a typical NBO analysis of a hydroxy-benzothiazole derivative.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) N3 | π* (C2-S1) | ~15-25 | Lone Pair → Antibonding π |
| LP (2) O8 | σ* (C7-C6) | ~2-5 | Lone Pair → Antibonding σ |
| π (C4-C5) | π* (C6-C7) | ~18-22 | π Bond → Antibonding π |
| π (C6-C7) | π* (C2-N3) | ~10-15 | π Bond → Antibonding π |
Note: The values in this table are illustrative, based on typical NBO analyses of related heterocyclic compounds, to demonstrate the nature of the data obtained.
Energetic and Stability Studies
The 7-hydroxy substituent on the 2,1-benzothiazole core introduces the possibility of tautomerism, specifically keto-enol tautomerism. The molecule can exist in equilibrium between the hydroxy (enol) form and a keto (one) form, where the proton from the hydroxyl group migrates to the nitrogen atom of the thiazole ring.
Computational studies, typically using Density Functional Theory (DFT), are employed to evaluate the relative stabilities of these tautomers. ccsenet.org The analysis involves calculating the electronic energies of the optimized geometries for each form. The tautomer with the lower total energy is considered the more stable species.
For related 2-hydroxybenzothiazole (B105590) systems, theoretical calculations have shown that the enol (-ol) form is generally more stable than the keto (-one) form. ccsenet.orgccsenet.org However, the energy difference can be small, suggesting a possible coexistence of both tautomers in equilibrium. ccsenet.org The stability is influenced by factors such as aromaticity, which is better preserved in the enol form, and intramolecular hydrogen bonding.
The transition state connecting the two tautomers can also be located to determine the energy barrier for the proton transfer reaction. A lower energy barrier would imply a more dynamic equilibrium between the forms.
| Tautomer | Relative Energy (kJ/mol) | Stability |
| This compound (Enol form) | 0 (Reference) | More Stable |
| 2,1-Benzothiazol-7-one (Keto form) | +7 to +15 | Less Stable |
Note: Data is based on analogous 2-hydroxybenzothiazole systems and represents typical computational outcomes. ccsenet.org
Thermochemical properties, such as the standard enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy of formation (ΔGf°), are fundamental to understanding the stability and reactivity of a compound. These values can be calculated with high accuracy using computational methods. mdpi.com
For the tautomerization process between the enol and keto forms of this compound, thermodynamic parameters like the enthalpy (ΔrH) and Gibbs free energy (ΔrG) of the reaction can be determined. ccsenet.org Studies on analogous systems indicate that the conversion from the more stable enol form to the keto form is an endothermic (positive ΔrH) and non-spontaneous (positive ΔrG) process under standard conditions. ccsenet.org
Isodesmic reactions are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. By calculating the enthalpy change for such a reaction, one can obtain a reliable estimate of the heat of formation of the target molecule, as errors in the computational method tend to cancel out. For this compound, an isodesmic reaction could be formulated as:
This compound + Benzene → 2,1-Benzothiazole + Phenol
By calculating the enthalpies of all species in this reaction, the unknown enthalpy of formation for this compound can be derived with high accuracy.
| Thermodynamic Parameter | Value (kJ/mol) | Interpretation |
| ΔrH (Enol → Keto) | Positive | Reaction is endothermic |
| ΔrG (Enol → Keto) | Positive | Reaction is non-spontaneous |
Note: Qualitative data is based on thermodynamic studies of tautomerism in similar heterocyclic systems. ccsenet.org
Reactivity Descriptors and Proton Affinity
Global reactivity descriptors, derived from conceptual DFT, are used to predict the chemical reactivity of molecules. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), chemical hardness, and electrophilicity. scirp.org
HOMO-LUMO Gap (ΔE) : A smaller energy gap suggests that the molecule is more easily excitable, kinetically less stable, and more chemically reactive. mdpi.com Computational studies on 2-hydroxybenzothiazole show it has a relatively large energy gap, indicating high stability. scirp.org
Molecular Electrostatic Potential (MEP) : An MEP map visually represents the charge distribution on the molecule's surface. Red regions (negative potential) indicate electron-rich areas susceptible to electrophilic attack, while blue regions (positive potential) are electron-poor and prone to nucleophilic attack. For this compound, the oxygen of the hydroxyl group and the nitrogen atom are expected to be regions of negative potential, making them likely sites for protonation.
Proton affinity (PA) is the negative of the enthalpy change for the gas-phase protonation of a molecule. It is a measure of the molecule's basicity. Computational chemistry can accurately predict PA values by calculating the energies of the neutral molecule and its various protonated forms. The most stable protonated structure corresponds to the site with the highest proton affinity. For this compound, the primary sites for protonation are the nitrogen atom of the thiazole ring and the oxygen atom of the hydroxyl group. The relative PA values would determine which site is more basic.
Molecular Modeling for Functional Studies
Hydroxy-benzothiazole derivatives are excellent candidates for the design of molecular switches, particularly those based on the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT). nih.govnih.gov In this process, upon photoexcitation, a proton is transferred from the hydroxyl group (enol form) to the nitrogen atom (keto form). frontiersin.org
The enol and keto tautomers have distinct electronic structures and, consequently, different fluorescence properties. The enol form typically emits in the blue region of the spectrum, while the proton-transferred keto form, which is more stable in the excited state, emits at a longer wavelength (green-yellow), resulting in a large Stokes shift. frontiersin.org This dual fluorescence makes these compounds highly sensitive probes and potential molecular switches.
Molecular modeling plays a critical role in designing and optimizing these switches. mdpi.com By introducing various electron-donating or electron-withdrawing substituents onto the benzothiazole ring, it is possible to tune the relative stabilities of the ground and excited states of the tautomers. mdpi.com For example, computational studies on related systems have shown that electron-withdrawing groups can enhance the efficiency of the proton transfer process, leading to a more effective switch. mdpi.com This allows for the rational design of molecules where the switching between the two fluorescent states can be controlled by external stimuli, such as solvent polarity or the presence of specific analytes. nih.gov
Theoretical Correlation of Chemical Structure with Observed Properties
Theoretical and computational investigations play a pivotal role in establishing predictive relationships between the molecular structure of this compound derivatives and their physicochemical and biological properties. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT) are instrumental in elucidating these correlations, guiding the rational design of new derivatives with enhanced efficacy and desired characteristics.
It is important to note that while the following principles and methodologies are broadly applicable, the specific research findings and data presented are derived from studies on the wider class of benzothiazole derivatives, as detailed computational investigations specifically on this compound derivatives are not extensively available in the reviewed literature.
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR analysis establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating physicochemical, electronic, and steric descriptors with observed properties like anticancer or antimalarial activity. chula.ac.thresearchgate.net These models are powerful tools for predicting the activity of novel compounds and for understanding the structural requirements for a specific biological response. chula.ac.th
One such model demonstrated that descriptors related to electronic properties (R1-DeltaEpsilonC), hydrophilicity (R1-XKHydrophilicArea), and molecular topology (R2-6 Chain Count) were critical for predicting anticancer activity. chula.ac.th The statistical robustness of these models is evaluated using parameters like the squared correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² (pred_r²). chula.ac.th
| Model Parameter | Value | Description |
| r² | 0.81 | Indicates that 81% of the variance in the observed activity is explained by the model. |
| q² | 0.75 | A measure of the internal predictive ability of the model, determined by cross-validation. |
| pred_r² | 0.70 | An estimate of the model's predictive power for an external test set. |
| Contributing Descriptors | R1-DeltaEpsilonC, R1-XKHydrophilicArea, R2-6ChainCount | Physicochemical properties of substituents at different positions (R1, R2) on the benzothiazole scaffold. |
| Table 1: Statistical parameters and key descriptors for a GQSAR model developed for anticancer benzothiazole derivatives. chula.ac.th |
Another QSAR study on the antimalarial activity of 13 benzothiazole derivatives utilized electronic descriptors calculated using the semi-empirical AM1 method. researchgate.net The final equation revealed a strong correlation between the atomic net charges on specific carbon atoms (qC4, qC5, qC6), the energies of the highest occupied and lowest unoccupied molecular orbitals (EHOMO and ELUMO), and polarizability (α) with the observed antimalarial activity (Log IC50). researchgate.net
The resulting equation was: Log IC50 = 23.527 + 4.024 (qC4) + 273.416 (qC5) + 141.663 (qC6) – 0.567 (ELUMO) – 3.878 (EHOMO) – 2.096 (α) researchgate.net
This model showed excellent statistical significance, with an r² of 0.987, indicating a very strong correlation between the calculated electronic descriptors and the experimental antimalarial activity. researchgate.net Such equations provide valuable insights, suggesting, for example, how modifying the electronic distribution within the benzothiazole ring system could enhance potency. researchgate.net
Density Functional Theory (DFT) Calculations
DFT is a powerful computational method used to investigate the electronic structure, stability, and reactivity of molecules. nih.govmdpi.comscirp.org By calculating various electronic properties, DFT studies can correlate molecular structure with observed spectroscopic and chemical behaviors. mdpi.comscirp.org
Key parameters calculated in DFT studies include the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap generally implies higher reactivity. scirp.org
For example, a computational study on a series of benzothiazole derivatives analyzed how different substituents affect the HOMO-LUMO energy gap. It was observed that introducing an electron-withdrawing group like trifluoromethyl (CF3) resulted in the lowest energy gap, suggesting higher reactivity compared to derivatives with other or no substituents. mdpi.com
| Compound | Substituent | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Derivative 1 | -H | -6.21 | -1.54 | 4.67 |
| Derivative 2 | -CH3 | -6.03 | -1.45 | 4.58 |
| Derivative 3 | -OCH3 | -5.87 | -1.33 | 4.54 |
| Derivative 4 | -CF3 | -6.65 | -2.21 | 4.44 |
| Derivative 5 | -Cl | -6.34 | -1.87 | 4.47 |
| Table 2: Calculated HOMO, LUMO, and energy gap values for a series of substituted benzothiazole derivatives, illustrating the effect of substituents on electronic properties. (Values are illustrative, based on findings from studies like mdpi.com). |
Furthermore, DFT calculations can generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. scirp.org This information is invaluable for predicting how a molecule will interact with biological receptors or other molecules, thereby correlating its structure with its mechanism of action. scirp.org Other calculated parameters like dipole moment, polarizability, and hyperpolarizability also help in understanding properties such as solubility and non-linear optical response. mdpi.comscirp.org
Applications of 2,1 Benzothiazol 7 Ol and Its Derivatives in Materials Science and Chemical Sensing
Organic Electronic Materials
Derivatives of the benzothiazole (B30560) scaffold are increasingly utilized as fundamental building blocks in the fabrication of organic electronic devices. Their rigid, highly conjugated structures are conducive to creating materials with desirable optical and electronic characteristics for applications in light emission, energy conversion, and charge transport. mdpi.com The ability to modify the core with different functional groups allows for precise control over properties like bandgap energy and charge carrier mobility. researchgate.netrsc.org
Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials
Benzothiazole derivatives are prominent candidates for luminescent materials in Organic Light-Emitting Diodes (OLEDs) due to their intriguing photophysical properties and strong luminescence. researchgate.net By incorporating different functional groups, their emission colors can be tuned. For instance, benzothiazole-based materials have been successfully synthesized to serve as blue fluorescent emitters in OLEDs. researchgate.net
In one study, N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylbenzenamine (BPPA) was developed as a blue fluorescent material. An OLED device constructed with BPPA achieved a maximum brightness of 3760 cd/m² at 14.4 V, with CIE coordinates of (0.16, 0.16), indicating a deep-blue emission. researchgate.net This device demonstrated a current efficiency of 3.01 cd/A and an external quantum efficiency of 2.37% at a current density of 20 mA/cm². researchgate.net The design of such molecules often involves creating a donor-π-acceptor structure to facilitate efficient charge injection and transport, leading to high-performance deep-blue emitting devices. nih.gov
| Compound | Max. Brightness (cd/m²) | Voltage (V) | CIE Coordinates | Current Efficiency (cd/A) | External Quantum Efficiency (%) |
| BPPA | 3760 | 14.4 | (0.16, 0.16) | 3.01 | 2.37 |
| BCzB-PPI | 11,364 | - | (0.159, 0.080) | - | 4.43 |
Table 1: Performance of select Benzothiazole derivative-based OLEDs.
Solar Cell Components
In the realm of organic photovoltaics, benzothiazole derivatives are explored as components in the active layer of solar cells. The donor-acceptor (D-A) architecture is a key strategy in designing low bandgap materials for efficient light harvesting. spiedigitallibrary.org The 2,1,3-benzothiadiazole (B189464) unit, a related isomer, is frequently employed as a strong electron acceptor. spiedigitallibrary.org By pairing it with various electron-donating units, researchers can tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize the photovoltaic performance. researchgate.netrsc.org
For example, a copolymer incorporating a benzothiadiazole acceptor and a benzodithiophene (BDT) donor, PBDT-DTTBT, was designed for use in polymer solar cells (PSCs). rsc.org Devices fabricated with this polymer and a fullerene acceptor (PC₇₁BM) achieved a power conversion efficiency (PCE) of 6.19%. rsc.org This performance was characterized by a high open-circuit voltage (Voc) of 0.80 V, a short-circuit current density (Jsc) of 12.72 mA cm⁻², and a fill factor (FF) of 60.97%. rsc.org The introduction of specific side chains, such as hexylthiophene, can modify the polymer's conformation, leading to a deeper HOMO level, which is beneficial for achieving a high Voc. rsc.org
| Polymer | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| PBDT-DTTBT | PC₇₁BM | 6.19 | 0.80 | 12.72 | 60.97 |
Table 2: Photovoltaic performance of a solar cell utilizing a Benzothiadiazole derivative-based copolymer.
Organic Field-Effect Transistors (OFETs)
The semiconductor properties of benzothiazole derivatives make them suitable for use in Organic Field-Effect Transistors (OFETs). mdpi.com These materials can be engineered to facilitate efficient charge transport, a critical requirement for transistor operation. Benzothiadiazole (BT) and its derivatives are often used as potent acceptors in copolymers to enhance π-stacking and improve charge carrier mobility. rsc.org
A series of copolymers was synthesized using an alkoxy-functionalized benzothiadiazole acceptor unit copolymerized with various donors like thiophene, bithiophene, and selenophene. rsc.org The resulting polymers were tested in OFET devices. The copolymer that included a bithiophene donor (CP3) exhibited the highest performance, with a maximum p-channel charge carrier mobility of 0.67 cm² V⁻¹ s⁻¹. rsc.org In another study, new benzothiadiazole derivatives end-capped with carbazole (B46965) groups were synthesized and characterized as organic semiconductors. Thin films of one such compound showed p-channel characteristics in a top-contact/bottom-gate OFET, with a carrier mobility as high as 10⁻⁴ cm²/Vs and a current on/off ratio of 10⁵. nih.gov
| Material | Donor Comonomer | Max. Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio |
| CP3 | Bithiophene | 0.67 | - |
| Compound 1 | Carbazole | 1 x 10⁻⁴ | 10⁵ |
Table 3: Performance of OFETs based on Benzothiadiazole derivatives.
Fluorescent Probes and Chemical Sensors
The inherent fluorescence of the benzothiazole scaffold can be harnessed to design sensitive and selective chemical sensors. researchgate.net By introducing specific functional groups or reaction sites, derivatives can be engineered to exhibit changes in their luminescence characteristics upon interaction with a target analyte. researchgate.net These changes can manifest as fluorescence quenching, enhancement ("turn-on"), or a ratiometric shift in emission wavelength, enabling the detection of various ions and molecules. nih.gov
Detection of Cations, Anions, and Small Molecules
Benzothiazole-based fluorescent probes have been successfully developed for the detection of a wide array of analytes, including metal ions, anions, and biologically relevant small molecules. researchgate.net The design principle often involves linking the benzothiazole fluorophore to a specific recognition unit that selectively binds to the target analyte, triggering a change in the photophysical properties through mechanisms like intramolecular charge transfer (ICT) or photoinduced electron transfer (PET). researchgate.net
A notable example is a probe based on 2-(benzo[d]thiazol-2-yl)-4-(1,3-dithian-2-yl)phenol (BT), which was designed with two different reaction sites to distinguish between mercury (Hg²⁺) and copper (Cu²⁺) ions. nih.gov The probe exhibited a ratiometric fluorescent response to Hg²⁺, changing its emission color from green to blue, while the presence of Cu²⁺ led to fluorescence quenching. nih.gov Another probe, derived from 2-(2-hydroxyphenyl) benzothiazole (HBT), was engineered to selectively detect cysteine (Cys), an important biological thiol. nih.gov This probe demonstrated a "turn-on" fluorescence response within 15 seconds and had a low detection limit of 1.92 μM. nih.gov
| Probe Name | Target Analyte | Sensing Mechanism | Detection Limit |
| BT | Hg²⁺ | Ratiometric (Green to Blue) | Not specified |
| BT | Cu²⁺ | Quenching | Not specified |
| HBT-T | Cysteine (Cys) | Turn-on (ICT + ESIPT) | 1.92 μM |
Table 4: Examples of Benzothiazole derivative-based fluorescent probes.
Bioimaging Agents (Focus on Chemical Probe Design)
The application of these fluorescent probes extends to bioimaging, allowing for the visualization of analytes within living cells and organisms. nih.gov The design of such probes for biological applications requires careful consideration of factors like cell permeability, low cytotoxicity, and stability in aqueous environments. nih.gov
The design of the aforementioned probe BT, for instance, allowed it to be successfully used for the fluorescent imaging of both Hg²⁺ and Cu²⁺ in living HeLa cells, demonstrating its potential for biological applications. nih.gov Similarly, the cysteine-selective probe HBT-T, designed with good water solubility and low cytotoxicity, was capable of tracking both endogenous and exogenous cysteine levels in live cells and was also effective for imaging cysteine in zebrafish. nih.gov Another design strategy involved modifying a hydroxyphenyl benzothiazole scaffold by inserting an acrylonitrile (B1666552) unit and a furan (B31954) ring to create a near-infrared probe (BFTF) for imaging superoxide (B77818) anion (O₂•⁻) in living mice with deep tissue penetration. bohrium.com This demonstrates the versatility of the benzothiazole core in creating sophisticated tools for biological research by carefully engineering the chemical structure to achieve specific targeting and imaging capabilities. nih.govnih.govbohrium.com
Polymer Chemistry and Photoinitiating Systems
The benzothiazole moiety is a versatile building block in polymer science, contributing to the development of functional polymers with tailored properties. Its incorporation into polymer chains can enhance thermal stability, and redox-responsiveness, and introduce photoactive characteristics.
Derivatives of benzothiazole have been utilized in the synthesis of redox-responsive polymers. For instance, a methacrylic monomer featuring a redox-responsive benzothiazole-disulfide group has been copolymerized with a hydrophilic polyethylene (B3416737) glycol (PEG)-based monomer. rsc.org This process, conducted via reversible addition-fragmentation chain transfer (RAFT) polymerization, yields functional copolymers with activated disulfide groups in their side chains. rsc.org These polymers are notable for their ability to undergo post-polymerization modification through thiol-disulfide exchange reactions, allowing for the attachment of various molecules. rsc.org This functionality is particularly useful for creating reversibly functionalizable polymeric coatings for biomedical applications. rsc.org
In the realm of photoinitiating systems, while direct applications of 2,1-Benzothiazol-7-ol are not extensively documented, the broader class of heterocyclic compounds to which it belongs is relevant. For example, phenothiazine (B1677639) derivatives are known to act as photosensitizers for onium salt photoinitiators in cationic polymerization. datapdf.com These systems are crucial for curing processes in coatings, inks, and adhesives. The efficiency of such photosensitizers is dependent on their ability to absorb light and transfer energy to the onium salt, initiating the polymerization of monomers like epoxides and vinyl ethers. datapdf.com The structural similarities between benzothiazoles and other photoactive heterocyclic compounds suggest potential for the development of novel photoinitiators based on the 2,1-benzothiazole scaffold. Research in this area is driven by the need for efficient photoinitiators that are sensitive to different regions of the UV and visible light spectrum. datapdf.com
Dye Chemistry and Optical Brighteners
The extended π-conjugated system of benzothiazole derivatives makes them excellent chromophores, leading to their use in the synthesis of various dyes and optical brighteners. These compounds can be chemically modified to fine-tune their absorption and emission properties across the electromagnetic spectrum.
In dye chemistry, benzothiazole-containing molecules have been explored for applications in dye-sensitized solar cells (DSSCs). For example, novel half-squaraine dyes incorporating a benzothiazole moiety have been synthesized and studied for their performance in DSSCs. rsc.org The inclusion of the sulfur heteroatom in these dyes provides an atomic probe to investigate the dye-TiO2 interface, which is critical for understanding charge transfer processes in these devices. rsc.org Furthermore, benzothiazole-based dyes such as Thioflavin T and BTA-1 are utilized in biomedical research for their ability to bind to amyloid fibrils, which are associated with Alzheimer's disease. nih.gov The electrochemical and fluorescence properties of these dyes change upon binding, allowing for the monitoring of amyloid formation. nih.gov
Optical brighteners, or fluorescent whitening agents, are compounds that absorb light in the ultraviolet region and re-emit it in the blue region of the visible spectrum. This process masks the natural yellowing of materials, making them appear whiter and brighter. additivesforpolymer.com Many commercial optical brighteners are based on heterocyclic structures. For instance, derivatives of benzoxazole (B165842), which is structurally related to benzothiazole, are widely used. performanceadditives.usraytopoba.comspecialchem.com Examples include 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene (B47129) (Optical Brightener OB) and 2,2'-(naphthalene-1,4-diyl)bis(benzoxazole) (Bright 420). specialchem.com The principles governing the function of these benzoxazole-based brighteners are directly applicable to potential benzothiazole analogs, suggesting a promising area for the development of new and efficient whitening agents for plastics, textiles, and coatings. additivesforpolymer.comperformanceadditives.us
A summary of some common optical brighteners and their applications is provided in the table below.
| Optical Brightener Name | Chemical Class | Applications |
| Optical Brightener OB | Thiophenediyl benzoxazole | Plastics (PVC, PE, PS, ABS, PP), Adhesives |
| Bright 420 (KCB) | Naphthalene bis-benzoxazole | Adhesives, Plastics |
| Syntex OB-1 | Dibenzoxazol | Polyester fabrics |
| Syntex CBS-X | Stilbene-bis(benzoxazole) | Lacquers, soaps, detergents |
Corrosion Inhibition Studies
Benzothiazole and its derivatives have been extensively investigated as effective corrosion inhibitors for various metals and alloys, including mild steel and galvanized steel. rsc.orgchesci.comresearchgate.net Their inhibitory action is attributed to the presence of heteroatoms (nitrogen and sulfur) and the π-electron system of the fused aromatic rings, which facilitate the adsorption of the molecule onto the metal surface. tandfonline.com This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment. chesci.comtandfonline.com
The mechanism of inhibition often involves the formation of a protective film through chemisorption or physisorption on the metal surface. Studies on galvanized steel have shown that derivatives like 2-mercaptobenzothiazole (B37678) (2-MBT) can form a thick inhibitor layer by complexing with metal ions released into the solution. rsc.org In contrast, 2-aminobenzothiazole (B30445) (2-ABT) tends to form a thin inhibitor film initiated by chemisorption. rsc.org
Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, have demonstrated that benzothiazole derivatives can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. chesci.com The inhibition efficiency of these compounds generally increases with their concentration but may decrease with rising temperature. chesci.comtandfonline.com The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm. chesci.com
The table below presents data from a study on the corrosion inhibition of carbon steel in a 0.5 M H₂SO₄ solution by a benzothiazole derivative (BTFI), showcasing the effect of temperature on inhibition efficiency. tandfonline.com
| Temperature (K) | Corrosion Current Density (icorr) (µA/cm²) (without inhibitor) | Corrosion Current Density (icorr) (µA/cm²) (with 10⁻³ M BTFI) | Inhibition Efficiency (η%) |
| 303 | 1250 | 23.7 | 98.1 |
| 313 | 2480 | 76.9 | 96.9 |
| 323 | 4860 | 204.1 | 95.8 |
| 333 | 9230 | 627.6 | 93.2 |
Catalysis, including Photocatalysis
The benzothiazole framework is also relevant in the field of catalysis, particularly in the development of photocatalysts for organic synthesis. The electronic properties of these molecules allow them to participate in photoredox reactions, facilitating chemical transformations under visible light irradiation.
Poly-benzothiadiazoles and their derivatives have emerged as a class of metal-free, heterogeneous photocatalysts. sci-hub.se These polymeric materials are advantageous due to their high stability, easy separation from the reaction mixture, and reusability. sci-hub.se They have been successfully employed to catalyze a variety of organic photoredox reactions, demonstrating their potential as a more environmentally friendly alternative to traditional metal-based catalysts. sci-hub.se
In a different application, graphitic carbon nitride (g-C₃N₄) has been used as an efficient photocatalyst for the synthesis of 2-arylbenzothiazoles under visible light. researchgate.net This method provides a green chemistry approach to the synthesis of these valuable compounds, achieving high yields in short reaction times. researchgate.net Furthermore, the photocatalyst can be recycled multiple times without a significant loss of activity. researchgate.net
The dual functionality of some benzothiazole derivatives has also been explored. For example, 2,2'-bibenzothiazole (B3336901) has been shown to act as a sole photocatalyst in various organic transformations. nih.gov More significantly, when combined with nickel acetate, it can facilitate challenging cross-coupling reactions without the need for additional organic ligands, simplifying the catalytic system and reducing costs. nih.gov This highlights the innovative potential of benzothiazole derivatives in streamlining photocatalytic protocols. nih.gov
Applications in Agrochemical Research: Structure Activity Relationships and Mechanistic Insights
Benzothiazole (B30560) Derivatives as Agrochemical Scaffolds
The benzothiazole core structure is a significant scaffold in the discovery of new agrochemicals. nih.govresearchgate.netnih.gov This heterocyclic system is valued for its chemical stability and the numerous positions available for modification, allowing for the creation of a diverse range of derivatives. nih.gov Benzothiazole-based compounds have demonstrated a wide spectrum of biological activities relevant to agriculture, including herbicidal, insecticidal, fungicidal, and antiviral properties. nih.govresearchgate.netnih.gov The versatility of the benzothiazole scaffold has led to its incorporation into various commercial pesticides. nih.gov Research into benzothiazole derivatives continues to be an active area in the development of novel and effective crop protection agents. nih.gov
Herbicidal Applications: Structural Features and Modes of Action
Insecticidal Applications: Structure-Activity Relationships
The benzothiazole moiety is a component of various compounds investigated for insecticidal properties. nih.govresearchgate.net However, specific data on the insecticidal activity of 2,1-Benzothiazol-7-ol is not detailed in the available research. Structure-activity relationship (SAR) studies on other benzothiazole derivatives have provided insights into the features that enhance insecticidal efficacy. For example, the introduction of strong electron-withdrawing groups, such as trifluoromethyl, has been shown to be important for the insecticidal activity of certain benzothiazole compounds. nih.gov In other cases, the combination of a benzothiazole ring with other moieties, like a coumarin (B35378) group, has resulted in compounds with significant insecticidal activity against pests such as Plutella xylostella and Aphis fabae. nih.gov The specific substitutions on the benzothiazole and the attached groups play a crucial role in determining the potency and spectrum of insecticidal action. nih.gov
Fungicidal and Antiviral Activity in Plant Protection: Chemical Basis
Benzothiazole derivatives have been extensively studied for their fungicidal and antiviral activities in the context of plant protection. nih.govsemanticscholar.org The chemical basis for these activities often lies in the ability of the benzothiazole structure to interact with essential biological targets in fungi and viruses. nih.gov For instance, some benzothiazole derivatives are thought to exert their antifungal effect by inhibiting enzymes like CYP51, which is crucial for fungal cell membrane synthesis. nih.gov The presence of specific substituents, such as amide-imidazole scaffolds, can lead to potent activity against plant pathogenic fungi. nih.gov
In terms of antiviral activity, benzothiazole compounds have shown efficacy against plant viruses like the tobacco mosaic virus (TMV). researchgate.net The mechanism can involve direct interaction with viral components, such as the coat protein, or the stimulation of the plant's own defense systems. researchgate.net The introduction of electron-donating groups or specific heterocyclic structures to the benzothiazole scaffold has been explored to enhance antiviral potency. researchgate.net Specific research on the fungicidal and antiviral activities of this compound in plant protection is not prominently featured in the reviewed literature.
Structural Modifications Influencing Agrochemical Efficacy
The agrochemical efficacy of benzothiazole derivatives is profoundly influenced by structural modifications to the core scaffold. nih.govbenthamscience.com Structure-activity relationship (SAR) studies have been a key tool in optimizing the herbicidal, insecticidal, fungicidal, and antiviral properties of these compounds. nih.govnih.gov
Key structural modifications and their general impact on activity include:
Substitution on the Benzene (B151609) Ring: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups at various positions on the benzene part of the benzothiazole ring can significantly alter the electronic properties and, consequently, the biological activity of the molecule. semanticscholar.org
Substitution at the 2-Position: The 2-position of the thiazole (B1198619) ring is a common site for modification. Attaching different functional groups, such as thioethers, amides, or other heterocyclic rings, at this position has led to the discovery of potent agrochemicals. nih.govnih.gov
N-Substitution in Benzothiazolones: For derivatives like benzothiazol-2-ones, the nature of the substituent on the nitrogen atom is critical for activity. For example, in herbicidal PPO inhibitors, specific heterocyclic groups at this position are essential for high efficacy. chula.ac.th
Introduction of Pharmacophores: Hybridizing the benzothiazole scaffold with other known bioactive moieties (pharmacophores) is a common strategy to enhance potency and broaden the spectrum of activity. nih.gov
While these general principles apply to the broader class of benzothiazole derivatives, specific SAR data for this compound in an agrochemical context is not available in the reviewed scientific literature.
Future Research Directions and Perspectives
Development of Novel Synthetic Strategies for 2,1-Benzothiazol-7-ol and its Derivatives
While established methods for the synthesis of the broader benzothiazole (B30560) class exist, future research will likely focus on creating more efficient, sustainable, and versatile synthetic pathways specifically for this compound and its derivatives. The classical approach often involves the condensation of 2-aminothiophenols with various carbonyl compounds or their equivalents. nih.govthieme-connect.de However, advancements are needed to improve yield, reduce reaction times, and enhance substrate scope, particularly for introducing diverse functional groups onto the benzothiazole core.
Key areas for future synthetic development include:
Green Chemistry Approaches : There is a growing emphasis on environmentally benign synthesis. nih.govmdpi.com Future strategies will likely explore the use of greener solvents, catalysts, and energy sources. This includes microwave-assisted synthesis, which has been shown to reduce reaction times and improve yields for some benzothiazole derivatives, and visible-light-promoted reactions that offer a transition-metal-free and milder alternative. mdpi.com
Catalyst Innovation : The development of novel catalysts is crucial. Research into highly efficient and recoverable nanocatalysts, such as palladium nanoparticles, could offer significant advantages in terms of yield and reusability. mdpi.com Similarly, the use of inexpensive and readily available catalysts like commercial laccase represents a promising avenue for sustainable synthesis. mdpi.com
One-Pot Reactions and Multi-Component Reactions (MCRs) : Designing synthetic routes that combine multiple steps into a single operation can significantly improve efficiency. Future work could focus on developing one-pot syntheses of this compound derivatives from simple starting materials, minimizing purification steps and waste generation.
Flow Chemistry : The application of continuous flow technology can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.
A summary of potential novel synthetic strategies is presented below.
| Synthetic Strategy | Potential Advantages | Relevant Research Context |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, environmentally friendly. | Efficient synthesis of 2-chloromethyl-benzothiazole has been demonstrated. mdpi.com |
| Visible-Light Promotion | Transition-metal-free, mild reaction conditions, uses air as an oxidant. | Successful for synthesizing various benzothiazoles from 2-aminothiophenols and aldehydes. nih.govmdpi.com |
| Novel Catalysis (e.g., Nanocatalysts) | High efficiency, excellent yields, catalyst can be recovered and reused. | Development of palladium nanocatalysts for 2-substituted benzothiazoles. mdpi.com |
| Biocatalysis (e.g., Laccase) | Inexpensive, commercially available, operates at room temperature. | Used for the condensation of 2-aminothiophenol (B119425) with aryl-aldehydes. mdpi.com |
Advanced Computational Design of Functional this compound Analogs
Computational chemistry offers powerful tools for the rational design of novel molecules with tailored properties, bypassing the need for extensive trial-and-error synthesis. mdpi.com For this compound, computational methods can be employed to predict the physicochemical, electronic, and biological properties of its analogs, guiding synthetic efforts toward compounds with the highest potential.
Future research in this area will likely involve:
Density Functional Theory (DFT) Calculations : DFT can be used to analyze the electronic structure of this compound analogs. mdpi.com By calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, researchers can predict the reactivity, stability, and potential for charge transfer within the molecules. This is particularly relevant for designing materials for electronics or non-linear optics. mdpi.comrsc.org
Molecular Docking and Dynamics : For applications in medicinal chemistry, molecular docking can predict how different derivatives of this compound might bind to specific biological targets, such as enzymes or receptors. mdpi.commdpi.com This in silico screening can identify promising candidates for treating various diseases, building on the known biological activities of the broader benzothiazole family, which include anticancer, anti-inflammatory, and MAO inhibitory effects. mdpi.comnih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR) : QSAR studies can establish a mathematical relationship between the structural features of this compound derivatives and their functional properties. This can help in identifying key structural motifs that enhance a desired activity, thereby streamlining the design of more potent and effective compounds.
The table below outlines key computational approaches and their potential applications for designing this compound analogs.
| Computational Method | Objective | Potential Application |
| Density Functional Theory (DFT) | Predict electronic properties (HOMO-LUMO gap, charge distribution). mdpi.com | Design of materials for electronics, sensors, and non-linear optics. rsc.org |
| Molecular Docking | Simulate binding interactions with biological targets. mdpi.com | Screening for potential drug candidates (e.g., enzyme inhibitors). mdpi.com |
| ADME/Tox Prediction | In silico evaluation of absorption, distribution, metabolism, excretion, and toxicity. researchgate.net | Early-stage assessment of drug-likeness and safety profiles. researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity or physical properties. | Guide the optimization of lead compounds for enhanced functionality. |
Exploration of New Applications in Specialized Materials and Chemical Systems
The inherent properties of the benzothiazole core, such as its aromaticity, planarity, and electron-rich nature, make it an attractive building block for advanced materials. mdpi.com The addition of a hydroxyl group in this compound provides a reactive site for further functionalization, opening up possibilities for new applications.
Future research is expected to explore:
Fluorescent Probes and Sensors : Coumarin-based dyes containing a benzothiazole moiety have been developed as fluorescent probes for detecting reactive oxygen species. mdpi.com The intrinsic fluorescence of the benzothiazole ring system suggests that derivatives of this compound could be designed as novel sensors for detecting specific ions, molecules, or changes in the microenvironment.
Organic Electronics : Benzothiazoles are used in the development of organic light-emitting diodes (OLEDs) and other electroluminescent devices. nih.gov Research could focus on synthesizing polymers or small molecules incorporating the this compound unit for use as emitters, charge transporters, or host materials in next-generation electronic displays and lighting.
Functional Polymers : The hydroxyl group of this compound can act as a monomer initiation site or a point of attachment to a polymer backbone. This could lead to the creation of new polymers with unique thermal, optical, or conductive properties, potentially for use in coatings, membranes, or advanced composites. mdpi.com
Antioxidant Materials : Certain benzothiazole derivatives have shown significant antioxidant activity. mdpi.comresearchgate.net This suggests that this compound could be incorporated into materials to protect them from oxidative degradation, extending their lifespan and performance.
Interdisciplinary Research Integrating this compound in Emerging Technologies
The full potential of this compound will be realized through collaborative, interdisciplinary research that bridges chemistry, materials science, biology, and engineering. The versatility of this scaffold makes it a candidate for integration into a range of emerging technologies.
Future interdisciplinary directions include:
Theranostics and Bio-imaging : Combining the potential biological activity of this compound derivatives with their possible fluorescent properties could lead to the development of theranostic agents. These are molecules that can simultaneously act as a diagnostic imaging agent and a therapeutic drug, for example, by allowing visualization of a tumor while also delivering a cytotoxic payload.
Smart Materials : By incorporating this compound into polymer networks, it may be possible to create "smart" materials that respond to external stimuli such as light, pH, or the presence of a specific chemical. These materials could have applications in areas like controlled drug release, self-healing coatings, and adaptive optics.
Advanced Agricultural Formulations : Benzothiazoles are a known pharmacophore in some fungicidal and herbicidal agents. jetir.org Interdisciplinary research could focus on developing novel, targeted agrochemicals based on the this compound structure, potentially leading to more effective and environmentally safer crop protection solutions.
Cosmeceuticals : Given the antioxidant and UV-filtering properties observed in related benzothiazole compounds, this compound derivatives could be explored as multifunctional agents in cosmeceutical formulations for skin protection. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,1-benzothiazol-7-ol, and how can purity be maximized under laboratory conditions?
- The compound is typically synthesized via cyclization reactions involving 2-aminobenzenethiol derivatives. For example, Na₂S₂O₄-mediated reduction in aqueous ethanol under reflux is a common method to generate benzothiazole scaffolds . Purity can be enhanced using column chromatography or recrystallization, with monitoring via HPLC or TLC. Stability during synthesis requires inert atmospheres (e.g., N₂) to prevent oxidation of thiol intermediates .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry and hydrogen bonding at the 7-hydroxy position.
- X-ray Crystallography: SHELX software is widely used to resolve crystal structures, particularly for assessing hydrogen-bonding networks and tautomeric forms .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
Q. How does the hydroxy group at position 7 influence the compound’s stability and reactivity?
- The 7-hydroxy group increases susceptibility to oxidation, necessitating storage under argon at low temperatures (< -20°C). Reactivity studies show it participates in hydrogen bonding, affecting solubility in polar solvents (e.g., DMSO) and tautomeric equilibria between thione and thiol forms .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Discrepancies often arise from variations in substituent effects or assay conditions. For example, electron-withdrawing groups at the 2-position may enhance antimicrobial activity but reduce solubility, leading to false negatives in dilution-based assays. Meta-analyses combining computational docking (e.g., AutoDock Vina) and dose-response curves are recommended to validate structure-activity relationships .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties, while molecular dynamics simulations assess binding affinities to enzymes like cyclooxygenase-2. Recent studies highlight the role of the 7-hydroxy group in chelating metal ions in active sites .
Q. What experimental protocols mitigate challenges in CO₂ fixation reactions involving this compound?
- CO₂ cyclization with 2-aminobenzenethiols requires catalysts like Cu(I)/DBU under high pressure (5–10 bar). Yield improvements (>80%) are achievable using microwave-assisted synthesis at 100°C for 1 hour, though substrate scope remains limited to electron-deficient aryl amines .
Q. How do researchers address ethical and technical conflicts in sharing sensitive data on benzothiazole derivatives?
- Health-related data must comply with GDPR and anonymization protocols (e.g., k-anonymity). Open-data repositories like Zenodo allow restricted access via Data Use Agreements, balancing transparency with patient privacy .
Methodological Guidance
Designing a robust assay for evaluating antioxidant activity:
- Use DPPH radical scavenging assays with IC₅₀ calculations. Control for solvent interference (e.g., ethanol vs. DMSO) and validate results with parallel methods like FRAP or ORAC .
Handling conflicting crystallographic data:
- Reprocess raw diffraction data using Olex2 or SHELXL, focusing on residual electron density maps to detect disordered solvent molecules or twinning artifacts .
Optimizing reaction conditions for scalability:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
